![molecular formula C13H16Cl2N2O B4906872 1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4906872.png)
1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2-chloro-4-methylphenoxy group attached to a propyl chain, which is further linked to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-methylphenol with an appropriate alkylating agent to form the 2-chloro-4-methylphenoxypropyl intermediate.
Imidazole Ring Formation: The intermediate is then reacted with imidazole under basic conditions to form the desired imidazole derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The imidazole ring can undergo reduction under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Scientific Research Applications
1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The phenoxy group may enhance binding affinity to certain receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-1H-imidazole: Similar structure but lacks the methyl group.
1-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Contains a ketone group instead of a propyl chain.
2-(4-Chlorophenyl)-1H-imidazole: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-[3-(2-Chloro-4-methylphenoxy)propyl]imidazole;hydrochloride is unique due to the presence of the 2-chloro-4-methylphenoxy group, which imparts distinct chemical and biological properties. This substitution pattern enhances its solubility, reactivity, and potential therapeutic applications compared to other imidazole derivatives.
Properties
IUPAC Name |
1-[3-(2-chloro-4-methylphenoxy)propyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O.ClH/c1-11-3-4-13(12(14)9-11)17-8-2-6-16-7-5-15-10-16;/h3-5,7,9-10H,2,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTQMSYHOCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=CN=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4906796.png)
![Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate](/img/structure/B4906804.png)
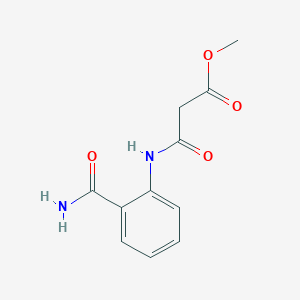
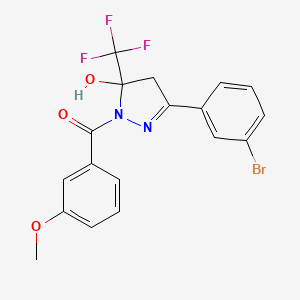
![7-[(3-bromophenyl)methyl]-8-(cyclopentylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4906809.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4906823.png)
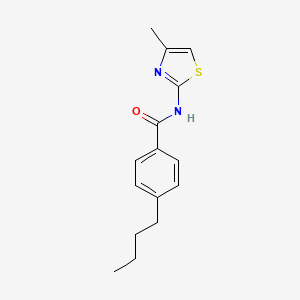
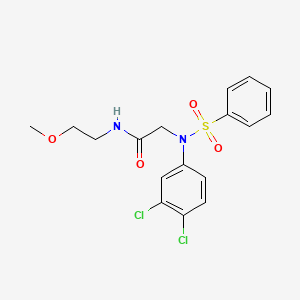
![3-[5-(4-Methoxyphenyl)furan-2-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B4906846.png)
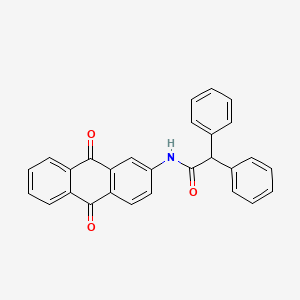
![2-[(7-ETHYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B4906866.png)
![1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B4906876.png)

